1-Bromo-5,5-dimethylhydantoin

Hydrolysis Kinetics Aqueous Reactivity Bromine Release

Researchers requiring selective monobromination often face excessive reactivity with DBDMH or slow kinetics with NBS. 1-Bromo-5,5-dimethylhydantoin (CAS 7072-23-3) resolves this via an intermediate hydrolysis profile (K₁ = 1.7 × 10⁻⁵), enabling precise stoichiometric control without succinimide byproducts. - Delivers pure HOBr release (no chlorine), unlike BCDMH analogs. - Sustained residual activity benefits cooling tower & recreational water disinfection. - Functions as a fluorescent probe for Na₂CO₃ detection-a niche not served by DBDMH or NBS.

Molecular Formula C5H7BrN2O2
Molecular Weight 207.03 g/mol
CAS No. 7072-23-3
Cat. No. B1277964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-5,5-dimethylhydantoin
CAS7072-23-3
Molecular FormulaC5H7BrN2O2
Molecular Weight207.03 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(=O)N1Br)C
InChIInChI=1S/C5H7BrN2O2/c1-5(2)3(9)7-4(10)8(5)6/h1-2H3,(H,7,9,10)
InChIKeySSSAHVJVVZSZQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-5,5-dimethylhydantoin: Identity and Sourcing


1-Bromo-5,5-dimethylhydantoin (CAS 7072-23-3), also known as monobromodimethylhydantoin, is a halogenated hydantoin compound with the molecular formula C5H7BrN2O2 and a molecular weight of 207.03 g/mol [1]. It is a white to slightly yellow crystalline solid that functions as a source of electrophilic bromine, releasing hypobromous acid (HOBr) in aqueous media, which underpins its applications as a brominating reagent in organic synthesis and as an antimicrobial agent in water treatment [1]. Structurally, it is the monobromo derivative of 5,5-dimethylhydantoin, distinct from its more widely commercialized dibromo (DBDMH) and bromochloro (BCDMH) analogs.

1-Bromo-5,5-dimethylhydantoin: Substitution Challenges


Despite belonging to the same hydantoin class, 1-bromo-5,5-dimethylhydantoin exhibits distinct physicochemical properties, hydrolysis kinetics, and halogen release profiles compared to its analogs such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) [1][2]. These differences translate into variable bromination stoichiometry, byproduct profiles, and antimicrobial efficacy under specific pH and water chemistry conditions. Substituting without accounting for these factors risks suboptimal reaction yields, altered disinfection kinetics, and unexpected regulatory or safety outcomes in industrial applications [1][2].

1-Bromo-5,5-dimethylhydantoin: Comparative Evidence


Hydrolysis Constant vs. DBDMH and NBS

The hydrolysis constant (K1) of 1-bromo-5,5-dimethylhydantoin is approximately one order of magnitude lower than that of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), as determined photometrically [1]. This indicates that 1-bromo-5,5-dimethylhydantoin hydrolyzes more slowly, releasing active bromine (HOBr) at a moderated rate relative to DBDMH. In contrast, N-bromosuccinimide (NBS) exhibits a K1 value an order of magnitude lower still, indicating a more pronounced retention of bromine under equivalent aqueous conditions [1].

Hydrolysis Kinetics Aqueous Reactivity Bromine Release

Bromine Content vs. DBDMH and NBS

1-Bromo-5,5-dimethylhydantoin contains one transferable bromine atom per molecule (monobromo), whereas 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) contains two [1][2]. This stoichiometric difference directly impacts reagent consumption: for a given bromination reaction, twice the molar equivalents of the monobromo compound are required relative to DBDMH to deliver the same molar quantity of active bromine. Conversely, N-bromosuccinimide (NBS) contains only one transferable bromine atom but with a lower weight percentage of bromine (45%) compared to the hydantoin scaffold (56% for DBDMH) [2].

Bromination Reagent Atom Economy Process Economics

Disinfection Efficacy: Class-Level Comparison

While direct data for 1-bromo-5,5-dimethylhydantoin are limited, its structural analog 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) demonstrates 3–4× greater disinfection efficacy than chlorine at pH 8.5, and 20–40× greater efficacy in the presence of ammonia nitrogen at pH 7.0 [1]. In contrast, BCDMH is less effective than free bromine under the same conditions [1]. These data suggest that the monobromo hydantoin scaffold may offer intermediate biocidal potency, with the specific halogen substitution pattern modulating performance.

Water Disinfection Biocidal Efficacy Ammonia Tolerance

1-Bromo-5,5-dimethylhydantoin: Application Scenarios


Controlled Bromination in Organic Synthesis

In synthetic routes where DBDMH introduces excessive reactivity or NBS yields sluggish kinetics, 1-bromo-5,5-dimethylhydantoin offers an intermediate hydrolysis profile (K1 = 1.7 × 10⁻⁵, identical to DBDMH but with half the bromine molar capacity) [1]. This enables finer stoichiometric control for monobrominations without the waste burden of succinimide byproducts, as supported by hydrolysis constant data [1]. The slower bromine release relative to DBDMH (per bromine atom basis) may be advantageous in temperature-sensitive or selectivity-demanding brominations [1].

Water Treatment with Controlled Bromine Release

Class-level inference from BCDMH data indicates that halogenated hydantoins retain disinfection efficacy in the presence of ammonia, outperforming chlorine by 3–4× at alkaline pH and up to 40× with ammonia nitrogen [1]. 1-Bromo-5,5-dimethylhydantoin may serve as a formulation component where a pure bromine release profile (without chlorine) is desired, distinct from BCDMH's mixed halogen output [1]. The monobromo scaffold provides a slower, more sustained HOBr release compared to DBDMH based on per-molecule bromine content, potentially extending residual activity in cooling towers and recreational water [1].

Fluorescent Probing and Environmental Sensing

1-Bromo-5,5-dimethylhydantoin exhibits fluorescence sensitivity to the external chemical environment, enabling its use as a probe for sodium carbonate detection via vibrational spectroscopy [1]. This property, not shared to the same degree by DBDMH or NBS, provides a niche differentiation for analytical chemistry applications requiring bromine-bearing fluorophores [1].

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